- Dehydrooligopeptides. XIV. Syntheses of 2-[(Z)-1-aminoalken-1-yl]oxazole-4-carboxylic acid and the main common skeleton of thiostrepton peptide antibiotics A10255G and A10255J.Bulletin of the Chemical Society of Japan, 1996, 69(8), 2309-2316,
Cas no 96929-05-4 (ethyl 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate)
![ethyl 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate structure](https://es.kuujia.com/scimg/cas/96929-05-4x500.png)
96929-05-4 structure
Nombre del producto:ethyl 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate
Número CAS:96929-05-4
MF:C12H18N2O4S
Megavatios:286.347321987152
MDL:MFCD09878704
CID:822558
PubChem ID:9925901
ethyl 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate Propiedades químicas y físicas
Nombre e identificación
-
- Ethyl 2-(Boc-aminomethyl)thiazole-4-carboxylate
- Ethyl 2-(((tert-butoxycarbonyl)amino)methyl)thiazole-4-carboxylate
- Ethyl 2-((tert-butoxycarbonyl)-methyl)thiazole-4-carboxylate
- ethyl 2-((tert-butoxycarbonylamino)methyl)thiazole-4-carboxylate
- ethyl 2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3-thiazole-4-carboxylate
- tert-butyl (4-(ethoxycarbonyl)thiazol-2-yl)methylcarbamate
- 1-(tert-butoxycarbonyl)amino-1-(4-carboethoxythiazol-2-yl)methane
- 2-(N-tert-Butyloxycarbonylaminomethyl)-4-ethoxycarbonylthiazole
- Boc-Gly-Cys(Thz)-OEt
- ethyl 2-(N-t-butoxycarbonylamino)methylthiazol-4-carboxylate
- ethyl 2-[N-(tert-butoxycarbonyl)aminomethyl]thiazole-4-c
- ethyl 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate
- 2-(TERT-BUTOXYCARBONYLAMINO-METHYL)-THIAZOLE-4-CARBOXYLIC ACID ETHYL ESTER
- PubChem17857
- IIBLNWWFRAOZDR-UHFFFAOYSA-N
- Ethyl 2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-4-thiazolecarboxylate (ACI)
- Ethyl 2-((tert-butoxycarbonyl)methyl)thiazole-4-carboxylate
- ethyl 2-{[(tert-butoxycarbonyl)amino]methyl}-1,3-thiazole-4-carboxylate
- DTXSID90432932
- DS-10967
- J-520565
- 96929-05-4
- C12H18N2O4S
- EN300-132092
- SY006817
- AB53961
- AKOS015920359
- CHEMBL3221668
- SCHEMBL7145374
- DB-080441
- ETHYL2-(((TERT-BUTOXYCARBONYL)AMINO)METHYL)THIAZOLE-4-CARBOXYLATE
- CS-W022640
- ethyl 2-(tert-butoxycarbonylamino)methylthiazole-4-carboxylate
- MFCD09878704
-
- MDL: MFCD09878704
- Renchi: 1S/C12H18N2O4S/c1-5-17-10(15)8-7-19-9(14-8)6-13-11(16)18-12(2,3)4/h7H,5-6H2,1-4H3,(H,13,16)
- Clave inchi: IIBLNWWFRAOZDR-UHFFFAOYSA-N
- Sonrisas: O=C(NCC1SC=C(C(OCC)=O)N=1)OC(C)(C)C
Atributos calculados
- Calidad precisa: 286.09900
- Masa isotópica única: 286.09872823g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 6
- Recuento de átomos pesados: 19
- Cuenta de enlace giratorio: 7
- Complejidad: 330
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 2
- Superficie del Polo topológico: 106
Propiedades experimentales
- Color / forma: No data avaiable
- Denso: 1.2±0.1 g/cm3
- Punto de fusión: No data available
- Punto de ebullición: 401.4±25.0 °C at 760 mmHg
- Punto de inflamación: 196.5±23.2 °C
- índice de refracción: 1.522
- PSA: 105.76000
- Logp: 2.73540
- Presión de vapor: 0.0±0.9 mmHg at 25°C
ethyl 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate Información de Seguridad
- Palabra de señal:warning
- Instrucciones de peligro: H302-H315-H319-H332-H335
-
Declaración de advertencia:
P264 wash thoroughly after treatment
p280 wear protective gloves / protective clothing / wear protective eye masks / wear protective masks
p305 if in eyes
p351 rinse carefully with water for a few minutes
p338 remove contact lenses (if any) and easy to operate, continue rinsing
p337 if eye irritation persists
p313 get medical advice / care - Instrucciones de Seguridad: H303+H313+H333
- Condiciones de almacenamiento:Sealed in dry,2-8°C
ethyl 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate Datos Aduaneros
- Código HS:2934100090
- Datos Aduaneros:
China Customs Code:
2934100090Overview:
2934100090. Compounds that structurally contain a non fused thiazole ring(Whether hydrogenated or not). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934100090 other compounds containing an unfused thiazole ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
ethyl 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-132092-1.0g |
ethyl 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate |
96929-05-4 | 95% | 1g |
$0.0 | 2023-06-06 | |
Enamine | EN300-132092-5.0g |
ethyl 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate |
96929-05-4 | 95% | 5.0g |
$493.0 | 2023-02-15 | |
Chemenu | CM190379-250mg |
Ethyl 2-(((tert-butoxycarbonyl)amino)methyl)thiazole-4-carboxylate |
96929-05-4 | 98% | 250mg |
$*** | 2023-05-04 | |
TRC | E921710-100mg |
Ethyl 2-(((Tert-butoxycarbonyl)amino)methyl)thiazole-4-carboxylate |
96929-05-4 | 100mg |
$ 70.00 | 2022-06-05 | ||
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 90R0390-1g |
2-(tert-Butoxycarbonylamino-methyl)-thiazole-4-carboxylic acid ethyl ester |
96929-05-4 | 97% | 1g |
¥3480.09 | 2025-01-20 | |
eNovation Chemicals LLC | Y0981459-5g |
Ethyl 2-(((tert-butoxycarbonyl)amino)methyl)thiazole-4-carboxylate |
96929-05-4 | 95% | 5g |
$450 | 2024-08-02 | |
Fluorochem | 093215-1g |
Ethyl 2-(Boc-aminomethyl)thiazole-4-carboxylate |
96929-05-4 | 95% | 1g |
£95.00 | 2022-02-28 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E196123-100mg |
ethyl 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate |
96929-05-4 | 98% | 100mg |
¥185.90 | 2023-09-03 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VA339-200mg |
ethyl 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate |
96929-05-4 | 98% | 200mg |
317.0CNY | 2021-07-12 | |
eNovation Chemicals LLC | Y1125316-5g |
2-(tert-Butoxycarbonylamino-methyl)-thiazole-4-carboxylic acid ethyl ester |
96929-05-4 | 95% | 5g |
$1595 | 2023-05-18 |
ethyl 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate Métodos de producción
Métodos de producción 1
Condiciones de reacción
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Potassium bicarbonate Solvents: 1,2-Dimethoxyethane
1.2 Reagents: 2,6-Lutidine , Trifluoroacetic anhydride
1.2 Reagents: 2,6-Lutidine , Trifluoroacetic anhydride
Referencia
- Total synthesis of (+)-nostocyclamideSynlett, 1996, (12), 1171-1172,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Potassium bicarbonate Solvents: 1,2-Dimethoxyethane
1.2 Reagents: 2,6-Lutidine , Trifluoroacetic anhydride Solvents: 1,2-Dimethoxyethane
1.2 Reagents: 2,6-Lutidine , Trifluoroacetic anhydride Solvents: 1,2-Dimethoxyethane
Referencia
- Total synthesis of (+)-nostocyclamideJournal of the Chemical Society, 1998, (1998), 601-607,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Calcium carbonate Solvents: Ethanol ; 15 min, -20 °C
1.2 8 h, rt
1.2 8 h, rt
Referencia
- Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand the Enigmatic Drug/Substrate-Binding Site of P-GlycoproteinJournal of Medicinal Chemistry, 2018, 61(3), 834-864,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: 2,6-Lutidine , Potassium bicarbonate , Trifluoroacetic anhydride ; -15 °C; -20 °C
Referencia
- Total synthesis of largazoleSynlett, 2008, (15), 2379-2383,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Calcium carbonate Solvents: Ethanol ; 5 h, rt
Referencia
- Concise total synthesis of largazoleJournal of Asian Natural Products Research, 2010, 12(11-12), 940-949,
Métodos de producción 7
Condiciones de reacción
1.1 Solvents: Ethanol , Pyridine ; 6 h, reflux
Referencia
- Studies on synthesis of amino acid derived thiazoles. Preparation of bis-thiazoles as key fragments of aerucyclamide analogsHeterocyclic Letters, 2013, 3(4), 415-426,
Métodos de producción 8
Condiciones de reacción
1.1 Solvents: Diethyl ether
Referencia
- Analog of dolastatin 3. Synthesis, proton NMR studies, and spatial conformationTetrahedron, 1986, 42(10), 2695-702,
Métodos de producción 9
Condiciones de reacción
1.1 Solvents: Diethyl ether
Referencia
- A convenient method for the preparation of 2-(1-aminoalkyl)thiazole-4-carboxylic acids, key intermediates in the total synthesis of naturally occurring antitumor cyclopeptidesJournal of Organic Chemistry, 1985, 50(15), 2787-8,
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Potassium bicarbonate Solvents: 1,2-Dimethoxyethane ; 15 min, rt
1.2 overnight, rt
1.3 Reagents: Pyridine Solvents: 1,2-Dimethoxyethane ; 15 min, 0 °C; 0 °C; 15 min, 0 °C
1.4 Reagents: Trifluoroacetic anhydride ; 3 h, 0 °C
1.5 Reagents: Triethylamine ; 2 - 3 h, rt
1.2 overnight, rt
1.3 Reagents: Pyridine Solvents: 1,2-Dimethoxyethane ; 15 min, 0 °C; 0 °C; 15 min, 0 °C
1.4 Reagents: Trifluoroacetic anhydride ; 3 h, 0 °C
1.5 Reagents: Triethylamine ; 2 - 3 h, rt
Referencia
- Synthesis, structure-activity analysis, and biological evaluation of sanguinamide B analoguesJournal of Organic Chemistry, 2012, 77(23), 10596-10616,
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Calcium carbonate Solvents: Ethanol ; 6 h, 23 °C
Referencia
- Convergent and Modular Synthesis of Candidate Precolibactins. Structural Revision of Precolibactin AJournal of the American Chemical Society, 2016, 138(16), 5426-5432,
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Pyridine Solvents: Ethanol ; 24 h, reflux
Referencia
- Synthesis of a Microcystis aeruginosa predicted metabolite with antimalarial activityBioorganic & Medicinal Chemistry Letters, 2012, 22(15), 4994-4997,
Métodos de producción 13
Condiciones de reacción
1.1 Reagents: Ammonia , 2,2,2-Trichloroethyl chloroformate
1.2 Reagents: Lawesson's reagent
1.3 -
1.2 Reagents: Lawesson's reagent
1.3 -
Referencia
- Synthesis of cyclohexapeptides as antimalarial and anti-trypanosomal agentsMedChemComm, 2014, 5(9), 1309-1316,
Métodos de producción 14
Condiciones de reacción
1.1 Reagents: Potassium bicarbonate Solvents: 1,2-Dimethoxyethane ; -15 °C
1.2 Reagents: 2,6-Lutidine , Trifluoroacetic anhydride ; -10 °C
1.2 Reagents: 2,6-Lutidine , Trifluoroacetic anhydride ; -10 °C
Referencia
- Total Synthesis of Microcin B17 via a Fragment Condensation ApproachOrganic Letters, 2011, 13(4), 680-683,
Métodos de producción 15
Condiciones de reacción
1.1 Reagents: Calcium carbonate Solvents: Ethanol ; 15 min, 0 °C
1.2 0 °C; 3 h, rt
1.2 0 °C; 3 h, rt
Referencia
- Discovery of Novel Class I Histone Deacetylase Inhibitors with Promising in Vitro and in Vivo Antitumor ActivitiesJournal of Medicinal Chemistry, 2015, 58(19), 7672-7680,
Métodos de producción 16
Condiciones de reacción
1.1 Reagents: Calcium carbonate Solvents: Ethanol ; 6 h, rt
Referencia
- CP0569, A New Broad-Spectrum Injectable Carbapenem. Part 1: Synthesis and Structure-Activity RelationshipsBioorganic & Medicinal Chemistry, 2003, 11(16), 3475-3485,
Métodos de producción 17
Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Methanol ; 3 h, 60 °C
Referencia
- Synthesis and biological activity of largazole and derivativesAngewandte Chemie, 2008, 47(34), 6483-6485,
Métodos de producción 18
Condiciones de reacción
1.1 Reagents: Calcium carbonate Solvents: Ethanol ; overnight, rt
Referencia
- Process development and scale-up total synthesis of largazole, a potent class I histone deacetylase inhibitorOrganic Process Research & Development, 2018, 22(2), 190-199,
Métodos de producción 19
Condiciones de reacción
1.1 Reagents: Diisopropylethylamine , BOP reagent Solvents: Dichloromethane ; 20 min, rt
1.2 Reagents: Ammonium hydroxide ; 2 h, rt
1.3 Reagents: Lawesson's reagent Solvents: Tetrahydrofuran ; 4 h, rt
1.4 Reagents: Sodium bicarbonate Solvents: Ethyl acetate ; rt
1.5 Reagents: Potassium bicarbonate Solvents: 1,2-Dimethoxyethane ; 15 min, rt
1.6 rt; 12 h, rt
1.7 Reagents: Pyridine Solvents: 1,2-Dimethoxyethane ; 0 °C; 10 min, 0 °C
1.8 Reagents: Trifluoroacetic anhydride ; 0 °C; 3 h, 0 °C; 0 °C → rt
1.9 Reagents: Triethylamine ; rt; 1 h, rt
1.2 Reagents: Ammonium hydroxide ; 2 h, rt
1.3 Reagents: Lawesson's reagent Solvents: Tetrahydrofuran ; 4 h, rt
1.4 Reagents: Sodium bicarbonate Solvents: Ethyl acetate ; rt
1.5 Reagents: Potassium bicarbonate Solvents: 1,2-Dimethoxyethane ; 15 min, rt
1.6 rt; 12 h, rt
1.7 Reagents: Pyridine Solvents: 1,2-Dimethoxyethane ; 0 °C; 10 min, 0 °C
1.8 Reagents: Trifluoroacetic anhydride ; 0 °C; 3 h, 0 °C; 0 °C → rt
1.9 Reagents: Triethylamine ; rt; 1 h, rt
Referencia
- RITA Mimics: Synthesis and Mechanistic Evaluation of Asymmetric Linked TrithiazolesACS Medicinal Chemistry Letters, 2017, 8(4), 401-406,
Métodos de producción 20
Condiciones de reacción
1.1 Solvents: Diethyl ether
Referencia
- Depsipeptide analogs of the antitumor drug distamycin containing thiazole amino acid residuesTetrahedron, 1988, 44(18), 5833-43,
Métodos de producción 21
Condiciones de reacción
1.1 Reagents: Calcium carbonate Solvents: Ethanol ; overnight, rt
Referencia
- Synthesis of the molecular hybrid inspired by Largazole and Psammaplin ATetrahedron, 2018, 74(5), 549-555,
Métodos de producción 22
Condiciones de reacción
1.1 Reagents: Potassium bicarbonate Solvents: 1,2-Dimethoxyethane
1.2 Reagents: Pyridine , Trifluoroacetic anhydride Solvents: 1,2-Dimethoxyethane
1.2 Reagents: Pyridine , Trifluoroacetic anhydride Solvents: 1,2-Dimethoxyethane
Referencia
- Utilization of Alternate Substrates by the First Three Modules of the Epothilone Synthetase Assembly LineJournal of the American Chemical Society, 2002, 124(38), 11272-11273,
Métodos de producción 23
Condiciones de reacción
1.1 Reagents: Calcium carbonate Solvents: Ethanol
Referencia
- Biological evaluation of new largazole analogues: Alteration of macrocyclic scaffold with Click chemistryACS Medicinal Chemistry Letters, 2013, 4(1), 132-136,
Métodos de producción 24
Condiciones de reacción
1.1 Reagents: Calcium carbonate Solvents: Ethanol ; 7 h, rt
Referencia
- Radical-Mediated Thiol-Ene Strategy: Photoactivation of Thiol-Containing Drugs in Cancer CellsAngewandte Chemie, 2018, 57(48), 15832-15835,
Métodos de producción 25
Condiciones de reacción
Referencia
- Product class 17: thiazolesScience of Synthesis, 2002, 11, 627-833,
ethyl 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate Raw materials
- Boc-glycine
- L-Cysteine ethyl ester HCl
- ethyl 3-bromo-2-oxopropanoate
- N-Boc-2-aminoacetonitrile
- tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate
ethyl 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate Preparation Products
ethyl 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate Literatura relevante
-
Hong Bo Wang,Nan Yao,Long Wang,Yu Lin Hu New J. Chem., 2017,41, 10528-10531
-
Bo Sun,Dandan Rao,Yuhai Sun RSC Adv., 2016,6, 62858-62865
-
3. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
-
Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
96929-05-4 (ethyl 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate) Productos relacionados
- 2059932-32-8(4H,5H,6H,7H-thieno2,3-cpyridine-7-carboxylic acid hydrochloride)
- 863004-04-0(N-(4-acetylphenyl)-2-(4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl)acetamide)
- 1020032-85-2(2-Methyl-3-piperidin-4-yl-propionic acid ethyl ester)
- 921467-88-1(2-(2-{(4-chlorophenyl)carbamoylamino}-1,3-thiazol-4-yl)-N-(4-fluorophenyl)methylacetamide)
- 2229186-14-3(tert-butyl N-{2-amino-3-2-(morpholin-4-yl)-1,3-thiazol-5-ylpropyl}carbamate)
- 2749887-69-0(cis-(5-Amino-tetrahydro-pyran-2-yl)-methanol hydrochloride)
- 2137980-94-8(4-bromo-1-(4,4-dimethyloxolan-2-yl)methyl-1H-pyrazol-3-amine)
- 946271-26-7(N-2-(dimethylamino)-2-(thiophen-3-yl)ethyl-2-oxo-2H-chromene-3-carboxamide)
- 96559-87-4(Methoxycarbonyl-Lys(Z)-Gly-Arg-pNA hydrochloride salt)
- 1213091-39-4(2-(1S)-1-amino-2-hydroxyethyl-5-methoxyphenol)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:96929-05-4)ethyl 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate

Pureza:99%
Cantidad:5g
Precio ($):206.0